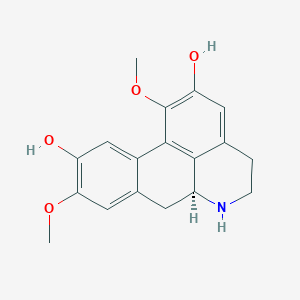

Laetanine

Description

This compound has been reported in Lindera glauca, Ocotea teleiandra, and Hazomalania voyronii with data available.

Properties

IUPAC Name |

(6aS)-1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQAEFLEDPPPFX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C[C@H]3C4=C2C(=C(C=C4CCN3)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Journey of a Calming Compound: A Technical Guide to L-theanine Pharmacokinetics and Bioavailability in Humans

For Researchers, Scientists, and Drug Development Professionals

L-theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant interest for its potential to promote relaxation, improve cognitive function, and mitigate stress. Understanding its pharmacokinetic profile and bioavailability is paramount for its effective and safe utilization in functional foods, supplements, and therapeutic applications. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of L-theanine in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of L-theanine

L-theanine is rapidly absorbed from the small intestine following oral administration.[1] Studies in animal models suggest that its transport across the intestinal brush border is mediated by a Na+-coupled co-transporter.[2] Upon entering systemic circulation, L-theanine can cross the blood-brain barrier, which is crucial for its psychoactive effects.[1][3]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of L-theanine have been characterized in several human clinical trials. The data consistently show a rapid absorption and elimination profile. The tables below summarize the key quantitative findings from various studies, facilitating a comparative analysis of L-theanine's behavior under different dosing and formulation conditions.

| Study (Reference) | Dosage (mg) | Formulation | Subjects (n) | Tmax (h) | Cmax (μmol/L) | AUC (μmol·h/L) | t1/2 (h) |

| Scheid et al., 2012[4][5] | 50 | Capsules | 3 | - | - | Dose-dependent increase | - |

| 100 | Capsules | 12 | 0.8 ± 0.1 | 24.3 ± 5.7 | Dose-dependent increase | - | |

| 100 | Green Tea | 12 | 0.8 ± 0.1 | 26.5 ± 5.2 | - | - | |

| 200 | Capsules | 3 | - | - | Dose-dependent increase | - | |

| van der Pijl et al., 2010[1][2] | 25-100 | Tea / Aqueous Solution | - | ~0.83 (50 min) | 1.0 - 4.4 mg/L | Dose-proportional | ~1.08 (65 min) |

Note: Cmax and AUC values from Scheid et al. (2012) were reported to be dose-dependent, though specific values for the 50 and 200 mg doses were not provided in the abstract. van der Pijl et al. (2010) reported a Cmax range corresponding to doses between 25 and 100 mg. Tmax and t1/2 values were converted from minutes to hours for consistency.

Bioavailability and Dose Proportionality

The area under the plasma concentration-time curve (AUC) of L-theanine increases in a dose-dependent manner following oral administration of 50, 100, and 200 mg via capsules, indicating linear pharmacokinetics within this range.[4] Maximum plasma concentration (Cmax) and AUC have been shown to be dose-proportional.[1][2] The bioavailability of L-theanine is considered high.[1] Animal studies in mice have estimated the oral bioavailability to be approximately 70%.[6]

Metabolism and Excretion

Following absorption, L-theanine is metabolized in the body. A key metabolic pathway involves its hydrolysis into glutamic acid and ethylamine.[4][7] This process is thought to be catalyzed by phosphate-independent glutaminase, primarily in the kidneys.[2] The increase in plasma concentrations of glutamic acid and ethylamine after L-theanine ingestion supports this metabolic route.[4][5] A minor portion of absorbed L-theanine is excreted unchanged in the urine, while some is also retained in erythrocytes.[4][7]

Experimental Protocols

The following sections detail the methodologies employed in key human pharmacokinetic studies of L-theanine.

Study Design and Subjects

The studies investigating L-theanine pharmacokinetics have typically employed a randomized, crossover design.[4][5] For example, in a study by Scheid et al. (2012), 12 healthy participants were recruited.[4][5] Another study involved a four-way crossover design with 32 healthy young adults to assess dose-response effects.[8] Participants are usually required to be non-smokers and within a normal weight range.[5]

Dosing and Administration

L-theanine has been administered in various forms, including capsules and as a component of green tea or an aqueous solution.[2][4] Doses have ranged from 25 mg to 400 mg.[2][8][9] In dose-ranging studies, participants typically receive different doses of L-theanine on separate occasions, with a washout period in between.[4][8]

Sample Collection and Processing

Blood samples are collected at multiple time points before and after L-theanine administration to characterize the concentration-time profile. A typical collection schedule includes baseline (pre-dose) and several post-dose time points up to 24 hours.[2][4][5] For instance, one protocol involved blood collection at 0, 15, 30, 45, 60, 90, 180, 240, 360, and 480 minutes post-administration.[2] Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.[2] Urine samples are also collected over a 24-hour period to assess excretion.[4][5]

Analytical Methodology

The quantification of L-theanine and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC).[2][4][10]

-

Sample Preparation: Plasma samples typically undergo protein precipitation with acetonitrile. The supernatant is then collected and dried before reconstitution for HPLC analysis.[2]

-

Chromatographic Separation: Reversed-phase HPLC columns, such as a Hypersil HyPURITY Elite C18 column, are commonly used for separation.[2]

-

Derivatization: To enhance detection, L-theanine and other amino acids are often derivatized. A common derivatizing agent is o-phthalaldehyde (OPA). Phenylisothiocyanate (PITC) has also been used for derivatization.[6]

-

Detection: Fluorescence detection is frequently employed following OPA derivatization.[10] Mass spectrometry (MS), particularly atmospheric pressure ionization-mass spectrometry (API-MS), offers high sensitivity and specificity for the analysis of both derivatized and underivatized theanine enantiomers.[11]

Factors Influencing Pharmacokinetics

The matrix in which L-theanine is administered does not appear to significantly alter its uptake and metabolism. Studies comparing L-theanine administered via capsules versus green tea have found comparable kinetic profiles.[4][7] This suggests that the presence of other compounds in tea does not substantially interfere with the absorption of L-theanine.

Conclusion

L-theanine exhibits favorable pharmacokinetic properties in humans, characterized by rapid absorption, dose-proportional exposure, and a relatively short half-life. It is metabolized to glutamic acid and ethylamine, which may also contribute to its physiological effects. The analytical methods for its quantification in biological fluids are well-established, primarily relying on HPLC with derivatization. This comprehensive understanding of L-theanine's pharmacokinetics and bioavailability is essential for the rational design of clinical trials and the development of novel products aimed at leveraging its health benefits. Further research could explore potential drug-nutrient interactions and the pharmacokinetic profile in specific populations.

References

- 1. researchgate.net [researchgate.net]

- 2. gwern.net [gwern.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of L-theanine uptake and metabolism in healthy participants are comparable after ingestion of L-theanine via capsules and green tea [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Kinetics of L-theanine uptake and metabolism in healthy participants are comparable after ingestion of L-theanine via capsules and green tea. | Semantic Scholar [semanticscholar.org]

- 8. Dose-response effect of L-theanine on psychomotor speed, sustained attention, and inhibitory control: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-theanine improves neurophysiological measures of attention in a dose-dependent manner: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An imaging approach for determining the mechanism of enhancement of intestinal absorption of an L-theanine supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of derivatized and underivatized theanine enantiomers by high-performance liquid chromatography/atmospheric pressure ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of L-Theanine in Tea Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid unique to the tea plant (Camellia sinensis), is a key determinant of the characteristic umami taste of green tea and is associated with numerous health benefits, including stress reduction and improved cognitive function. Understanding its biosynthesis is critical for the development of high-quality tea cultivars and for potential pharmaceutical applications. This technical guide provides an in-depth overview of the L-theanine biosynthesis pathway, including the key enzymes, substrates, and regulatory mechanisms. It also presents quantitative data on metabolite levels and gene expression, along with detailed experimental protocols for the study of this pathway.

The L-Theanine Biosynthesis Pathway

L-theanine is primarily synthesized in the roots of the tea plant and subsequently transported to the young shoots.[1][2] The biosynthesis is a two-step process involving the generation of the precursor ethylamine and its subsequent condensation with L-glutamic acid.

Precursor Synthesis

L-Glutamic Acid: A central amino acid in plant metabolism, L-glutamic acid is produced from the assimilation of ammonium through the coordinated action of glutamine synthetase (GS) and glutamate synthase (GOGAT).[1] Glutamate dehydrogenase (GDH) also contributes to glutamate production.[1]

Ethylamine: The availability of ethylamine is the rate-limiting step in L-theanine biosynthesis and is what makes this amino acid unique to tea plants.[3] Ethylamine is produced from the decarboxylation of L-alanine, a reaction catalyzed by the enzyme alanine decarboxylase (CsAlaDC) .[4][5]

The Final Condensation Step

The final step in L-theanine biosynthesis is the ATP-dependent condensation of L-glutamic acid and ethylamine, catalyzed by L-theanine synthetase (CsTS) , also known as theanine synthetase.[1] CsTS is a member of the glutamine synthetase (GS) family and exhibits a high affinity for ethylamine.[2]

Quantitative Data

L-Theanine Content in Tea Plant Tissues and Cultivars

The concentration of L-theanine varies significantly depending on the tissue type and the specific cultivar of the tea plant.

| Cultivar | Tissue | L-Theanine Content (mg/g DW) |

| Huangjinya | Bud and 1st Leaf | ~25 |

| 2nd Leaf | ~20 | |

| 3rd Leaf | ~15 | |

| Old Leaf | ~10 | |

| Stem | <5 | |

| Root | ~25 | |

| Anjibaicha | Bud and 1st Leaf | ~20 |

| 2nd Leaf | ~15 | |

| 3rd Leaf | ~10 | |

| Old Leaf | <10 | |

| Stem | <5 | |

| Root | ~20 | |

| Yingshuang | Bud and 1st Leaf | ~15 |

| 2nd Leaf | ~10 | |

| 3rd Leaf | <10 | |

| Old Leaf | <5 | |

| Stem | <5 | |

| Root | ~10 |

Data compiled from Frontiers in Plant Science, 2017.[1][6]

Kinetic Parameters of Key Biosynthetic Enzymes

The efficiency of the key enzymes in the L-theanine biosynthesis pathway is critical for the overall production of this unique amino acid.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol L⁻¹ s⁻¹) |

| CsAlaDC | L-Alanine | 1.215 | 1.709 |

Data from eLife, 2023.[7]

Note: Detailed kinetic parameters for CsTS are still under investigation, though it is known to be an ATP-dependent enzyme with a high affinity for ethylamine.

Gene Expression under Different Nitrogen Conditions

Nitrogen availability is a key factor regulating the expression of genes involved in L-theanine biosynthesis. The data below shows the relative expression of key genes in the roots of Camellia sinensis 'Longjing 43' under different nitrogen treatments.

| Gene | 0 N | 1 N | 10 N | 20 N |

| CsAlaDC | 1.0 | ~2.5 | ~3.0 | ~2.8 |

| CsHHO3 | 1.0 | ~0.6 | ~0.4 | ~0.3 |

| CsMYB40 | 1.0 | ~1.8 | ~2.2 | ~2.0 |

Relative expression levels are normalized to the 0 N condition. Data adapted from Horticulture Research, 2022.

Signaling Pathways and Regulatory Networks

The biosynthesis of L-theanine is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by environmental cues, particularly nitrogen availability.

Caption: Regulatory network of L-theanine biosynthesis in response to nitrogen.

Experimental Protocols

Quantification of L-Theanine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of L-theanine from tea plant tissues.

1. Sample Preparation and Extraction: a. Freeze-dry fresh tea plant tissue (e.g., leaves, roots) and grind to a fine powder. b. Accurately weigh approximately 0.2 g of the powdered sample into a centrifuge tube. c. Add 5 mL of ultrapure water. d. Vortex thoroughly and extract in a water bath at 100°C for 20 minutes. e. Centrifuge at 12,000 rpm for 10 minutes. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30°C. e. Detection: UV detector at 210 nm. f. Injection Volume: 10 µL.

3. Quantification: a. Prepare a series of standard solutions of L-theanine of known concentrations. b. Generate a standard curve by plotting peak area against concentration. c. Quantify the L-theanine content in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of the transcript levels of L-theanine biosynthesis genes.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tea plant tissues using a suitable plant RNA extraction kit, following the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qRT-PCR: a. Prepare the reaction mixture containing cDNA template, gene-specific primers (forward and reverse), and a suitable SYBR Green qPCR master mix. b. Use a housekeeping gene (e.g., GAPDH, actin) as an internal control for normalization. c. Perform the qRT-PCR reaction in a real-time PCR system with the following typical cycling conditions: i. Initial denaturation: 95°C for 5 min. ii. 40 cycles of:

- Denaturation: 95°C for 15 s.

- Annealing/Extension: 60°C for 30 s. d. Analyze the data using the 2-ΔΔCt method to calculate the relative gene expression levels.[6]

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is for investigating interactions between proteins involved in the L-theanine biosynthesis pathway, such as transcription factors and enzymes.

1. Plasmid Construction: a. Clone the coding sequences of the "bait" and "prey" proteins into the pGBKT7 (binding domain) and pGADT7 (activation domain) vectors, respectively.

2. Yeast Transformation: a. Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate method. b. Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for successful co-transformation.

3. Interaction Assay: a. Culture the co-transformed yeast cells on selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and supplemented with 3-amino-1,2,4-triazole (3-AT) to test for interaction. b. Growth on this selective medium indicates a positive interaction between the bait and prey proteins. c. Further confirm the interaction using a β-galactosidase filter lift assay.

Caption: Workflow for a Yeast Two-Hybrid experiment.

Chromatin Immunoprecipitation (ChIP) Assay for Protein-DNA Interactions

This protocol is for identifying the binding of transcription factors to the promoter regions of L-theanine biosynthesis genes in vivo.

1. Cross-linking and Chromatin Preparation: a. Harvest fresh tea plant tissue and cross-link protein-DNA complexes with formaldehyde. b. Isolate nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. b. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes. c. Wash the beads to remove non-specific binding.

3. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated complexes from the beads. b. Reverse the formaldehyde cross-links by heating. c. Purify the DNA.

4. Analysis by qPCR: a. Perform qPCR on the purified DNA using primers designed to amplify specific regions of the target gene's promoter. b. An enrichment of the target promoter sequence in the immunoprecipitated DNA compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates direct binding of the transcription factor to that region.

Caption: Workflow for a Chromatin Immunoprecipitation experiment.

Conclusion

The biosynthesis of L-theanine in tea plants is a fascinating and complex process that is fundamental to the quality of tea and holds potential for various applications. This guide has provided a comprehensive overview of the biosynthetic pathway, presented key quantitative data, and detailed essential experimental protocols. Further research into the kinetic properties of all enzymes in the pathway and the intricate regulatory networks will undoubtedly pave the way for the development of tea cultivars with enhanced L-theanine content and may unlock new avenues for its biotechnological production.

References

- 1. Characterization of CsTSI in the Biosynthesis of Theanine in Tea Plants (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a highly efficient and specific L-theanine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of L-theanine in tea extracts and synthetic products using stable isotope ratio analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | L-Theanine Content and Related Gene Expression: Novel Insights into Theanine Biosynthesis and Hydrolysis among Different Tea Plant (Camellia sinensis L.) Tissues and Cultivars [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Neuropharmacological Profile of L-Theanine: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its unique psychoactive properties. It readily crosses the blood-brain barrier and exerts a range of effects on the central nervous system (CNS), including anxiolysis, cognitive enhancement, and neuroprotection.[1][2][3] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying L-theanine's effects on the CNS. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in L-theanine research. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of L-theanine.

Modulation of Neurotransmitter Systems

L-theanine's primary mechanism of action involves the modulation of several key neurotransmitter systems in the brain.[4][5] It influences both inhibitory and excitatory pathways, contributing to its characteristic state of "relaxed alertness."[1][6]

GABAergic System Enhancement

L-theanine increases the concentration of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[2][7] This effect is central to its anxiolytic and calming properties. The proposed mechanisms for this increase include:

-

Increased GABA Synthesis: L-theanine may promote the synthesis of GABA.

-

Direct GABA Receptor Agonism: Some evidence suggests that L-theanine can directly bind to and activate GABA-A receptors.[8][9]

-

Inhibition of GABA Transaminase: By inhibiting the enzyme that degrades GABA, L-theanine may lead to higher synaptic concentrations.

Monoamine Regulation

L-theanine also modulates the levels of key monoamine neurotransmitters, including dopamine and serotonin, in specific brain regions such as the striatum, hippocampus, and prefrontal cortex.[3][4][10]

-

Dopamine: L-theanine has been shown to increase the release of dopamine, which is associated with mood, motivation, and reward.[5][11] This effect may be mediated by the stimulation of NMDA receptors.[12]

-

Serotonin: The effects of L-theanine on serotonin are more complex, with some studies reporting an increase and others a decrease in serotonin levels.[5][11] This variability may depend on the dose, duration of administration, and the specific brain region being examined.

Glutamatergic System Antagonism

L-theanine is a structural analog of glutamate, the primary excitatory neurotransmitter in the brain.[7][13] It acts as an antagonist at several glutamate receptor subtypes, thereby reducing neuronal excitability and protecting against excitotoxicity.[2]

Ionotropic Glutamate Receptors

L-theanine exhibits micromolar affinities for ionotropic glutamate receptors, including:

By blocking these receptors, L-theanine can inhibit the influx of calcium ions into neurons, a key step in excitotoxic cell death.[13]

Metabotropic Glutamate Receptors

L-theanine also acts as an antagonist on group 1 metabotropic glutamate receptors (mGluRs), which are involved in synaptic plasticity and neuronal excitability.[2][3] This antagonism is thought to contribute to its neuroprotective effects.[3]

Electrophysiological Effects: The Alpha Wave Connection

One of the most well-documented effects of L-theanine on the human brain is its ability to increase the generation of alpha brain waves (8-13 Hz).[14][15] Alpha waves are associated with a state of relaxed wakefulness and mental alertness, similar to that achieved through meditation.[6][16] This effect is typically observed within 30-45 minutes of administration and is a key contributor to the subjective feeling of calmness and focus reported by users.[14]

Neuroprotective Mechanisms

L-theanine has demonstrated significant neuroprotective properties in various preclinical models of neurological injury and disease.[[“]][18] Its protective effects are attributed to a combination of mechanisms:

-

Antioxidant and Anti-inflammatory Actions: L-theanine can reduce oxidative stress and inflammation in the brain by restoring antioxidant enzyme levels and decreasing pro-inflammatory cytokines.[[“]][18]

-

Regulation of Cell Signaling Pathways: It can activate pro-survival signaling pathways such as Akt/GSK-3β and MAPK, while inhibiting apoptotic pathways.[[“]][19]

-

Glutamate Excitotoxicity Inhibition: As previously mentioned, its antagonism of glutamate receptors prevents excessive neuronal stimulation and subsequent cell death.[20]

-

Increased Glutathione Levels: L-theanine has been shown to increase the levels of glutathione, a major endogenous antioxidant, in astrocytes.[21]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of L-theanine.

| Parameter | Species | Dosage/Concentration | Observed Effect | Citation |

| Alpha Wave Activity | Human | 50 mg | Greater increase in alpha activity over time compared to placebo. | [14] |

| Alpha Wave Activity | Human | 200 mg | Significant increase in alpha-electric waves in occipital and parietal regions. | [15] |

| Stress Reduction | Human | 200 mg/day for 4 weeks | Decrease in stress-related symptoms. | [10][22] |

| Cognitive Function | Human | 200 mg/day for 4 weeks | Improved verbal fluency and executive function. | [22][23] |

| Sleep Quality | Human | 200 mg/day for 4 weeks | Reduced sleep latency and disturbance. | [22][23] |

| GABA Levels | Animal (Mice) | 100 mg/kg (with GABA) | Synergistic increase in sleep duration. | [24] |

| Dopamine Release | Animal (Rats) | Dose-dependent | Increase in striatal dopamine release. | [12] |

| Receptor | Affinity (µM) | Citation |

| AMPA | 19.2 | [12] |

| Kainate | 0.373 | [12] |

| NMDA (Glycine site) | 329 | [12] |

Experimental Protocols

Human Electroencephalography (EEG) Study of Alpha Wave Activity

-

Objective: To measure the effect of L-theanine on brain wave activity.

-

Participants: Healthy adult volunteers.

-

Design: Double-blind, placebo-controlled crossover study.

-

Procedure:

-

Baseline EEG is recorded.

-

Participants ingest either a placebo or a standardized dose of L-theanine (e.g., 50-200 mg).[14][15]

-

EEG is recorded at multiple time points post-ingestion (e.g., 45, 60, 75, 90, and 105 minutes).[14]

-

Participants are instructed to rest with their eyes closed during EEG recording.[14]

-

-

Data Analysis: The power of different frequency bands (delta, theta, alpha, beta) is calculated and compared between the L-theanine and placebo conditions.

Rodent Model of Stress

-

Objective: To evaluate the anti-stress effects of L-theanine.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Design: Randomized, placebo-controlled study.

-

Procedure:

-

Animals are habituated to the experimental environment.

-

Animals are administered L-theanine (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.

-

After a set period (e.g., 30 minutes), animals are subjected to an acute stressor (e.g., forced swim test, elevated plus maze, or restraint stress).

-

-

Data Collection: Behavioral parameters (e.g., immobility time in the forced swim test, time spent in open arms of the elevated plus maze) and physiological markers of stress (e.g., corticosterone levels in blood plasma) are measured.

Signaling Pathways and Experimental Workflows

L-Theanine's Primary CNS Mechanisms

Caption: Overview of L-Theanine's primary mechanisms of action in the CNS.

Experimental Workflow for Human EEG Study

Caption: Workflow for a human EEG study on L-theanine.

L-Theanine's Neuroprotective Signaling Cascade

Caption: Signaling pathways involved in L-theanine's neuroprotective effects.

Conclusion

L-theanine presents a compelling profile as a neuroactive compound with a multi-faceted mechanism of action. Its ability to modulate key neurotransmitter systems, particularly its enhancement of GABAergic inhibition and antagonism of glutamatergic excitation, underlies its anxiolytic and calming effects without sedation. The consistent finding of increased alpha brain wave activity provides a clear electrophysiological correlate to its subjective effects on mental state. Furthermore, its demonstrated neuroprotective properties in preclinical models suggest a potential therapeutic role in a range of neurological disorders. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the precise molecular targets of L-theanine and its potential applications in drug development. Future large-scale, long-term clinical trials are warranted to fully elucidate its efficacy and safety in various patient populations.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. droracle.ai [droracle.ai]

- 3. The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nooroots.com [nooroots.com]

- 5. L-Theanine: Enhancing Neurotransmitter Function -ETprotein [etprotein.com]

- 6. ethicalnaturals.com [ethicalnaturals.com]

- 7. blog.bioticsresearch.com [blog.bioticsresearch.com]

- 8. troscriptions.com [troscriptions.com]

- 9. Frontiers | A Novel Theanine Complex, Mg-L-Theanine Improves Sleep Quality via Regulating Brain Electrochemical Activity [frontiersin.org]

- 10. health.clevelandclinic.org [health.clevelandclinic.org]

- 11. Is L-theanine An Effective Anxiety Treatment? [calmclinic.com]

- 12. magistralbr.caldic.com [magistralbr.caldic.com]

- 13. Inhibitory Role of L-theanine, a Structural Analogue of Glutamate, against GluR5 Kainate Receptor and its Prospective Utility against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-theanine, a natural constituent in tea, and its effect on mental state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of L-Theanine on the Release of α-Brain Waves in Human Volunteers [jstage.jst.go.jp]

- 16. Alphawave L-theanine supports alpha brainwave activity, the source of wakeful relaxation [nutraingredients.com]

- 17. consensus.app [consensus.app]

- 18. Frontiers | L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications [frontiersin.org]

- 19. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. l-Theanine protects against excess dopamine-induced neurotoxicity in the presence of astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nutritionaloutlook.com [nutritionaloutlook.com]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for HPLC-Based Quantification of L-Theanine in Plasma Samples

This document provides detailed methodologies for the quantitative analysis of L-theanine in plasma samples using various High-Performance Liquid Chromatography (HPLC) techniques. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

L-theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is known for its potential neuroprotective and relaxing effects. Accurate quantification of L-theanine in plasma is crucial for understanding its bioavailability, pharmacokinetics, and pharmacodynamics. This document outlines three common HPLC-based methods for this purpose: HPLC with Ultraviolet (UV) detection, HPLC with Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodologies and Experimental Protocols

General Experimental Workflow

The overall process for quantifying L-theanine in plasma involves several key stages, from sample collection to data analysis.

HPLC with UV Detection (HPLC-UV)

This method is straightforward but may lack the sensitivity of other techniques. L-theanine does not have a strong chromophore, so detection is typically performed at low wavelengths (200-210 nm)[1][2][3].

Experimental Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Purospher STAR, 250 mm x 4.6 mm, 5 µm)[1][3].

-

Mobile Phase: Isocratic elution with a mixture of water and phosphoric acid (99.9:0.1, v/v)[1][3].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

HPLC with Fluorescence Detection (HPLC-FLD)

To enhance sensitivity and selectivity, L-theanine can be derivatized with a fluorescent reagent prior to HPLC analysis. Common derivatizing agents include o-phthalaldehyde (OPA) and 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl)[4][5][6].

Experimental Protocol (using OPA derivatization):

-

Sample Preparation (Protein Precipitation):

-

Follow the same protein precipitation and reconstitution steps as described for the HPLC-UV method.

-

-

Pre-Column Derivatization:

-

Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.

-

To 50 µL of the reconstituted sample, add 50 µL of the OPA reagent.

-

Vortex and let the reaction proceed for 2 minutes at room temperature in the dark.

-

Inject the derivatized sample into the HPLC system immediately.

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a fluorescence detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution may be required to separate the derivatized L-theanine from other amino acids. A typical mobile phase could consist of Solvent A (e.g., sodium acetate buffer) and Solvent B (e.g., acetonitrile)[6].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detection: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 450 nm.

-

Injection Volume: 20 µL.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method for L-theanine quantification, particularly for samples with low concentrations. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for better retention of the polar L-theanine molecule[7][8].

Experimental Protocol:

-

Sample Preparation (Protein Precipitation):

-

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A UPLC or HPLC system.

-

Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus)[7][8].

-

Mobile Phase: Gradient elution with Solvent A (e.g., water with 10 mM ammonium formate and 0.1% formic acid) and Solvent B (acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Quantitative Data Summary

The performance of different HPLC methods for L-theanine quantification is summarized below. The values are compiled from various studies and may vary based on specific instrumentation and experimental conditions.

| Parameter | HPLC-UV | HPLC-FLD (OPA Derivatization) | HPLC-FLD (PITC Derivatization) | HILIC-MS/MS |

| Linearity Range | Varies (e.g., 2-200 ppm)[2] | Varies | Varies | 10 - 5000 ng/mL |

| LOD | ~5.1 ng[1] | 0.12 µg[4] | 0.25 ng[4] | ~0.5 ng/mL |

| LOQ | ~15.6 ng[1] | 0.35 µg[4] | 0.75 ng[4] | ~1 ng/mL |

| Recovery | >97%[1] | >95% | >95% | 85-115% |

| Precision (RSD%) | <5% | <3%[4] | <3%[4] | <15% |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualization of Method Comparison

The following diagram illustrates the logical relationship between the different analytical methods in terms of their key characteristics.

Conclusion

The choice of method for L-theanine quantification in plasma depends on the required sensitivity, selectivity, and available instrumentation. The LC-MS/MS method offers the highest sensitivity and is ideal for pharmacokinetic studies where low concentrations are expected. HPLC-FLD provides a good balance of sensitivity and accessibility, while HPLC-UV is a simpler, more cost-effective option for screening or when higher concentrations are anticipated. Proper method validation is essential to ensure accurate and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Theanine in Green Tea Analyzed with HPLC - Extended AppNote [mtc-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive HILIC-MS/MS method for quantification of theanine in rat plasma and tissues: Application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Protocol for L-theanine Administration in Rodent Behavioral Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the administration of L-theanine in rodent behavioral studies. It includes detailed protocols for common behavioral assays, a summary of typical dosages and administration routes, and an overview of the key signaling pathways modulated by L-theanine.

Introduction

L-theanine, an amino acid analogue of L-glutamate and L-glutamine, is a primary psychoactive component of green tea (Camellia sinensis). It is known for its ability to cross the blood-brain barrier and exert various neurophysiological effects, including anxiolytic and calming effects without sedation.[1] These properties make L-theanine a compound of significant interest in neuroscience research, particularly for studying anxiety, stress, cognitive function, and mood disorders. This protocol outlines standardized procedures for administering L-theanine to rodents and assessing its behavioral effects.

L-theanine Administration Protocols

The choice of administration route and dosage of L-theanine can significantly impact experimental outcomes. The following tables summarize common practices in rodent studies.

Administration Routes and Dosages

Table 1: Summary of L-theanine Administration Routes and Dosages in Rodent Behavioral Studies

| Route of Administration | Dosage Range | Vehicle | Species | Notes |

| Oral (p.o.) | 1 - 50 mg/kg | Saline, Water | Rat, Mouse | Oral gavage is a common method for precise dosage.[1] Can also be administered in drinking water.[2] |

| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Saline | Rat, Mouse | Bypasses first-pass metabolism, leading to faster absorption.[3][4] |

| Subcutaneous (s.c.) | 10 mg/kg | Saline | Rat | Provides a slower, more sustained release compared to i.p. injection.[4] |

Common Behavioral Paradigms

Table 2: L-theanine's Effects in Common Rodent Behavioral Assays

| Behavioral Test | Typical L-theanine Dosage (mg/kg) | Observed Effects |

| Elevated Plus-Maze (EPM) | 0.4 - 10 | Increased time spent in open arms, suggesting anxiolytic effects.[5][6] |

| Open Field Test (OFT) | 1 - 20 | No significant changes in general locomotor activity, indicating a lack of sedative effects.[7][8] |

| Morris Water Maze (MWM) | 10 | Improved spatial memory and learning.[3][9] |

| Forced Swim Test (FST) | 1 - 20 | Reduced immobility time, suggesting antidepressant-like effects.[7][8] |

| Tail Suspension Test (TST) | 1 - 20 | Reduced immobility time, consistent with antidepressant-like activity.[8] |

Experimental Protocols

L-theanine Solution Preparation and Administration

Materials:

-

L-theanine powder

-

Sterile saline (0.9% NaCl) or distilled water

-

Vortex mixer

-

Appropriate gauge gavage needles (for oral administration) or sterile syringes and needles (for injections)

-

Animal scale

Procedure:

-

Calculate the required amount of L-theanine based on the desired dose and the animal's body weight.

-

Dissolve the L-theanine powder in the chosen vehicle (saline or water). Use a vortex mixer to ensure complete dissolution.

-

For oral administration, use a flexible gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Gently restrain the animal and insert the needle into the esophagus, then slowly administer the solution.

-

For intraperitoneal or subcutaneous injections, use a sterile syringe and an appropriate gauge needle (e.g., 25-27 gauge).

Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents.[10][11] The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[11]

Materials:

-

Elevated plus-maze apparatus

-

Video camera and tracking software (optional, but recommended for accurate data collection)

-

70% ethanol for cleaning

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer L-theanine or vehicle at the predetermined time before the test (e.g., 30-60 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.[10]

-

Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.

-

After each trial, clean the maze with 70% ethanol to remove any olfactory cues.[12]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[13][14] The apparatus is a square or circular arena with walls to prevent escape.[14]

Materials:

-

Open field apparatus

-

Video camera and tracking software

-

70% ethanol for cleaning

Procedure:

-

Habituate the animals to the testing room.

-

Administer L-theanine or vehicle.

-

Gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.[13]

-

Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Clean the apparatus with 70% ethanol between animals.[15]

Morris Water Maze (MWM) Test

The MWM is a test of spatial learning and memory that is dependent on the hippocampus.[16][17] It involves a circular pool filled with opaque water and a hidden escape platform.[18]

Materials:

-

Circular water tank (water maze)

-

Submersible platform

-

Non-toxic white paint or milk powder to make the water opaque

-

Visual cues placed around the room

-

Video camera and tracking software

Procedure:

-

Acquisition Phase (4-5 days):

-

Administer L-theanine or vehicle daily before the trials.

-

Place the animal into the pool from one of four starting positions.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day for each animal.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Administer L-theanine or vehicle.

-

Place the animal in the pool and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Signaling Pathways and Visualizations

L-theanine exerts its effects by modulating several neurotransmitter systems in the brain.[19] It has been shown to influence GABAergic, glutamatergic, dopaminergic, and serotonergic signaling.[2][19]

Experimental Workflow

Experimental workflow for L-theanine rodent behavioral studies.

L-theanine's Influence on Neurotransmitter Systems

Simplified signaling pathway of L-theanine in the brain.

Conclusion

The protocols and data presented in this document provide a foundational framework for conducting rodent behavioral studies with L-theanine. Adherence to standardized procedures is crucial for obtaining reliable and reproducible results. The multifaceted effects of L-theanine on various neurotransmitter systems underscore its potential as a therapeutic agent for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. GABA and l-theanine mixture decreases sleep latency and improves NREM sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 3. horizonepublishing.com [horizonepublishing.com]

- 4. Effects of L-Theanine on Posttraumatic Stress Disorder Induced Changes in Rat Brain Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of L-theanine on anxiety-like behavior, cerebrospinal fluid amino acid profile, and hippocampal activity in Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral and molecular evidence for psychotropic effects in L-theanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant-like effects of L-theanine in the forced swim and tail suspension tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Effects of L-Theanine on PTSD-induced Changes in Rat Neurobehavior | Plant Science Today [horizonepublishing.com]

- 10. protocols.io [protocols.io]

- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cyagen.com [cyagen.com]

- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 18. violapharm.com [violapharm.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for the LC-MS/MS Analysis of L-theanine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-theanine and its primary metabolites, glutamic acid and ethylamine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

L-theanine (γ-glutamylethylamide) is a non-proteinogenic amino acid found predominantly in tea plants (Camellia sinensis) and is known for its potential health benefits, including stress reduction and improved cognitive function.[1][2] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. L-theanine is primarily hydrolyzed in the intestine and liver into L-glutamate and ethylamine.[2] LC-MS/MS offers a highly sensitive and selective method for the simultaneous quantification of L-theanine and its metabolites in various biological matrices.

Metabolic Pathway of L-theanine

L-theanine is biosynthesized in the roots of tea plants from glutamic acid and ethylamine by the enzyme theanine synthase.[1][3] Following oral ingestion, it is absorbed in the small intestine.[2] The primary metabolic pathway involves hydrolysis, catalyzed by L-theanine hydrolase, which breaks down L-theanine into glutamic acid and ethylamine.[3] These metabolites then enter their respective metabolic pools.

References

Standardized L-theanine Dosage Protocols for Human Clinical Trials: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standardized L-theanine dosages and protocols derived from human clinical trials. The information is intended to guide the design of future studies investigating the effects of L-theanine on stress, anxiety, cognitive function, and sleep.

Quantitative Data Summary

The following tables summarize the dosages of L-theanine used in human clinical trials for various outcomes.

Table 1: L-theanine Dosage for Anxiety and Stress Reduction

| Dosage Range | Study Population | Duration | Key Findings | Citations |

| 50-200 mg/day | Individuals with mild anxiety or everyday stress | Acute/Short-term | Effective for gentle relaxation and improved focus without sedation.[1] | [1] |

| 200-400 mg/day | Individuals with moderate anxiety; Healthy adults under acute stress | Up to 8 weeks | Significant reduction in anxiety symptoms and improved sleep quality.[1][2][3][4] Associated with reductions in stress and anxiety-like symptoms under acute stress conditions.[2][5] | |

| 400-600 mg/day | Individuals with severe or persistent anxiety | Under professional supervision | May be effective but requires medical oversight.[1] | [1] |

| 200 mg (single dose) | Healthy adults | Acute | Reduced resting heart rate and salivary cortisol following stressful tasks.[1][6] | |

| 400 mg (single dose) | Healthy adults | Acute | Elicited significantly higher post-pre drug change of intracortical facilitation (ICF) and long-interval intracortical inhibition (LICI).[3] |

Table 2: L-theanine Dosage for Cognitive Function Enhancement

| Dosage Range | Study Population | Duration | Key Findings | Citations |

| 100 mg/day | Healthy adults | 4 separate days | Improved attention.[7] | [7] |

| 100.6 mg/day | Middle-aged and older adults (50-69 years) | 12 weeks | A single dose reduced reaction time in attention tasks and improved working memory.[8] | [8] |

| 100 mg (with 50 mg caffeine) | Healthy adults | Acute | Improved target detection and discrimination.[5] | [5] |

| 200 mg/day | Healthy adults | Acute/Single administration | Improved attention.[5][7] | |

| 100-400 mg (single dose) | Healthy young adults | Acute | Improved reaction times in simple visuomotor tasks.[9] | [9] |

Table 3: L-theanine Dosage for Sleep Quality Improvement

| Dosage Range | Study Population | Duration | Key Findings | Citations |

| 200 mg/day | Healthy adults with non-clinical symptoms | 4 weeks | Administered before sleep.[7] | [7] |

| 200 mg | General recommendation | Before bedtime | Supports improved sleep quality. | |

| 250 mg/day & 400 mg/day | Animals and humans | Not specified | Greatly improved sleep.[10] | [10] |

| 400 mg/day (2x 200 mg) | Boys (8-12 years) with ADHD | 6 weeks | Longer, more restful sleep.[5][10] | |

| 400 mg/day | Individuals with schizophrenia | Not specified | Improved sleep quality.[10] | [10] |

Experimental Protocols

Protocol for Acute Stress Reduction Study

This protocol is a representative example based on methodologies from several cited clinical trials.[2][6]

Objective: To evaluate the efficacy of a single dose of L-theanine in reducing physiological and psychological responses to an acute stressor.

Study Design: Randomized, triple-blind, placebo-controlled, crossover study.

Participants: Healthy adults with moderate stress levels, assessed by a validated scale such as the Perceived Stress Scale (PSS).

Materials:

-

L-theanine capsules (200 mg)

-

Matching placebo capsules

-

Mental arithmetic test (MAT) for stress induction

-

Electroencephalogram (EEG) equipment

-

Salivary cortisol collection kits

-

Blood pressure monitor and heart rate monitor

-

Self-reported stress and anxiety scales (e.g., Visual Analog Scale for Anxiety)

Procedure:

-

Screening: Participants are screened for eligibility based on inclusion and exclusion criteria.

-

Baseline Measures: At the first visit, baseline measurements are taken, including EEG, salivary cortisol, blood pressure, heart rate, and self-reported stress levels.

-

Stress Induction (Pre-dose): Participants perform the MAT to induce acute stress.

-

Intervention: Participants are randomly assigned to receive a single dose of either 200 mg L-theanine or a placebo.

-

Post-dose Measures: Measurements (EEG, salivary cortisol, blood pressure, heart rate, self-reported stress) are repeated at specific intervals post-administration (e.g., 1 and 3 hours).

-

Washout Period: A washout period of at least 7 days is implemented.

-

Crossover: At the second visit, participants who received the placebo in the first period receive L-theanine, and vice versa. The same procedure of baseline measures, stress induction, intervention, and post-dose measures is followed.

Outcome Measures:

-

Primary: Change in frontal region alpha power on EEG.

-

Secondary: Changes in salivary cortisol levels, heart rate, blood pressure, and self-reported stress and anxiety scores.

Protocol for Chronic Administration for Cognitive Function

This protocol is a synthesized example based on methodologies from cited clinical trials.[7][8]

Objective: To assess the effects of daily L-theanine supplementation on cognitive functions in middle-aged and older adults.

Study Design: Double-blind, randomized, placebo-controlled trial.

Participants: Healthy men and women aged 50-69 years without major psychiatric illness.

Materials:

-

L-theanine capsules (100.6 mg)

-

Matching placebo capsules

-

Cognitive assessment battery (e.g., Cognitrax) to measure attention, working memory, and executive function.

Procedure:

-

Screening: Participants undergo screening, including a cognitive screen like the Mini-Mental State Examination (MMSE).

-

Baseline Assessment: Pre-intervention cognitive functions are assessed using the selected test battery.

-

Randomization and Intervention: Participants are randomly assigned to receive either L-theanine (100.6 mg/day) or a placebo for 12 weeks. Participants are instructed to take one capsule daily after breakfast.

-

Follow-up Assessments: Cognitive assessments are repeated after a single dose and at the end of the 12-week intervention period.

-

Compliance Monitoring: Adherence to the supplementation regimen is monitored throughout the study.

Outcome Measures:

-

Primary: Changes in scores on attention tasks (e.g., Stroop test).

-

Secondary: Changes in scores on working memory and executive function tasks.

Signaling Pathways and Experimental Workflow Diagrams

L-theanine's Proposed Mechanism of Action

L-theanine is thought to exert its effects through the modulation of several neurotransmitter systems and signaling pathways in the brain.[11][12] It readily crosses the blood-brain barrier.[3][13] Its primary mechanisms include increasing levels of the inhibitory neurotransmitter GABA, as well as serotonin and dopamine.[11][12] Furthermore, L-theanine acts as an antagonist at glutamate receptors, reducing excitatory neurotransmission.[12]

References

- 1. shinedrink.com [shinedrink.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of single-dose L-theanine on motor cortex excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. A Randomized, Triple-Blind, Placebo-Controlled, Crossover Study to Investigate the Efficacy of a Single Dose of AlphaWave®l-Theanine on Stress in a Healthy Adult Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of L-Theanine Administration on Stress-Related Symptoms and Cognitive Functions in Healthy Adults: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of l-Theanine on Cognitive Function in Middle-Aged and Older Subjects: A Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose-response effect of L-theanine on psychomotor speed, sustained attention, and inhibitory control: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Theanine: Dosage, Benefits, and Side Effects [healthline.com]

- 11. L-Theanine for Generalized Anxiety | Psychology Today [psychologytoday.com]

- 12. droracle.ai [droracle.ai]

- 13. L-Theanine Uses, Benefits & Dosage [drugs.com]

Application Notes and Protocols for the Enzymatic Synthesis of Pure L-Theanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-theanine (γ-glutamylethylamide) is a non-proteinogenic amino acid naturally found in tea leaves, particularly green tea, and is associated with various health benefits, including stress reduction, improved cognitive function, and enhanced immune response.[1] Due to its desirable physiological activities, the demand for high-purity L-theanine is increasing in the pharmaceutical, nutraceutical, and food industries.[2][3] While chemical synthesis is possible, it often results in a racemic mixture of L- and D-theanine and may involve harsh chemicals, making it less desirable for human consumption.[4][5] Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative for producing the pure L-enantiomer.[5]

This document provides detailed application notes and protocols for the enzymatic synthesis of pure L-theanine, focusing on the most effective and commonly employed enzymatic techniques.

Enzymatic Synthesis Strategies

The biological production of L-theanine is primarily achieved through the catalytic activity of several key enzymes. These can be broadly categorized into two main pathways based on the primary substrate: glutamine-mediated and glutamate-mediated reactions.[2][6]

-

γ-Glutamyltranspeptidase (GGT): This enzyme catalyzes the transfer of a γ-glutamyl group from a donor, such as L-glutamine, to an acceptor, ethylamine.[1][7] GGT is one of the most extensively studied enzymes for L-theanine synthesis.

-

L-Glutaminase (GLS): While its primary function is the hydrolysis of L-glutamine, under specific conditions, glutaminase can also catalyze the transfer of the γ-glutamyl group to ethylamine to form L-theanine.[1][7][8]

-

γ-Glutamylmethylamide Synthetase (GMAS) and L-Glutamine Synthetase (GS): These enzymes catalyze the ATP-dependent ligation of L-glutamate and ethylamine to produce L-theanine.[1][2][6] GMAS, in particular, shows great potential for high-yield production.[1]

Data Presentation: Comparison of Enzymatic Methods

The following tables summarize quantitative data from various studies on the enzymatic synthesis of L-theanine, allowing for a clear comparison of different enzymes and methodologies.

Table 1: Performance of Different Enzymes in L-Theanine Synthesis

| Enzyme | Source Organism | Substrates | Key Reaction Conditions | Product Titer (g/L) | Conversion Rate (%) | Reference |

| γ-Glutamyltranspeptidase (GGT) | Bacillus licheniformis ER-15 | L-Glutamine, Ethylamine | pH 9.0, 37°C | 35.2 (in 3 cycles) | 85-87% | [9] |

| Engineered GGT | Bacillus subtilis 168 | L-Glutamine, Ethylamine | - | 92.4 | - | [10] |

| L-Glutaminase (GLS) | Pseudomonas nitroreducens SP. 001 | L-Glutamine, Ethylamine | - | 85.358 | 66.1% | [2] |

| L-Glutaminase (GLS) | Trichoderma koningii | L-Glutamine, Ethylamine | - | 7.491 | Low | [2][11] |

| γ-Glutamylmethylamide Synthetase (GMAS) | Methylovorus mays No. 9 | L-Glutamate, Ethylamine, ATP | - | 110 | 100% | [2][6] |

| Glutamine Synthetase (GS) | Bacillus subtilis | L-Glutamate, Ethylamine, ATP | - | 15.3 | 44% | [2] |

| Whole-cell E. coli with GMAS | Methylovorus mays No. 9 | L-Glutamate, Ethylamine, Glucose, ATP | pH 7.0, 50°C | ~34.5 (198 mM) | - | [1] |

Table 2: Optimized Reaction Parameters for High-Yield L-Theanine Synthesis

| Enzyme/System | L-Glutamine (mM) | L-Glutamate (mM) | Ethylamine (mM) | pH | Temperature (°C) | Time (h) |

| rBLGGT (B. licheniformis) | 80 | - | 600 | 9.0 | 37 | 4 |

| N450D-mediated (GLS) | 250 | - | 600 | 10.5 | 37 | 4 |

| Recombinant GMAS (M. mays) | - | 600 | 600 | - | - | - |

| Whole-cell E. coli (GMAS) | - | 300 | 300 | 7.0 | 50 | 12 |

Experimental Protocols

Protocol 1: L-Theanine Synthesis using Recombinant γ-Glutamyltranspeptidase (rBLGGT)

This protocol is based on the methodology for rBLGGT from Bacillus licheniformis ER-15.[9]

1. Enzyme Preparation:

- Express and purify recombinant γ-glutamyl transpeptidase (rBLGGT) from Bacillus licheniformis ER-15 using standard molecular biology and chromatography techniques (e.g., ion-exchange chromatography).

- Determine the enzyme activity, where one unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.

2. Reaction Mixture Preparation:

- Prepare a 50 mM Tris-HCl buffer and adjust the pH to 9.0.

- Dissolve L-glutamine to a final concentration of 80 mM.

- Add ethylamine to a final concentration of 600 mM.

3. Enzymatic Reaction:

- Add rBLGGT to the reaction mixture to a final concentration of 1.0 U/mL.

- Incubate the reaction at 37°C for 4 hours with gentle agitation.

4. Reaction Termination and Product Purification:

- Terminate the reaction by heat inactivation or by adding acid to lower the pH.

- Load the reaction mixture onto a Dowex 50W X 8 (H+ form) cation exchange resin column.

- Wash the column with deionized water to remove unreacted substrates and by-products.

- Elute the L-theanine using an appropriate buffer (e.g., a pH gradient or an ammonia solution).

- Collect the fractions containing L-theanine.

5. Analysis and Quantification:

- Confirm the presence and purity of L-theanine using High-Performance Liquid Chromatography (HPLC) and Proton NMR spectroscopy.[9]

- Quantify the yield of L-theanine using a validated HPLC method with a standard curve.

Protocol 2: Whole-Cell Biotransformation for L-Theanine Synthesis using GMAS

This protocol is based on the use of E. coli overexpressing γ-glutamylmethylamide synthetase (GMAS).[1]

1. Recombinant Strain Cultivation:

- Culture E. coli cells harboring the expression vector for GMAS from Methylovorus mays No. 9 in a suitable growth medium (e.g., LB broth) with appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches the mid-log phase.

- Induce the expression of GMAS with an appropriate inducer (e.g., IPTG) and continue cultivation under optimal conditions to allow for protein expression.

- Harvest the cells by centrifugation and wash them with a suitable buffer.

2. Whole-Cell Reaction:

- Prepare the reaction mixture containing:

- 300 mM L-glutamate

- 300 mM ethylamine

- 200 mM glucose (for ATP regeneration)

- 60 mM ATP

- 5 mM MnCl₂

- 10 mM MgCl₂

- 300 mM potassium phosphate buffer (pH 7.0)

- Resuspend the harvested E. coli cells and baker's yeast (at a concentration of, for example, 40 mg/mL) in the reaction mixture.

- Incubate the reaction at 50°C for 12 hours.

3. Product Recovery and Purification:

- Separate the cells from the reaction mixture by centrifugation.

- The supernatant containing L-theanine can be further purified using chromatographic techniques as described in Protocol 1 (cation exchange chromatography) or preparative HPLC for higher purity.[12][13]

Protocol 3: Purification of L-Theanine by Preparative HPLC

This protocol is a general guideline for purifying L-theanine from a crude synthesis mixture or extract to high purity (>98%).[12][13]

1. Sample Preparation:

- Pre-purify the crude L-theanine solution using a cation exchange resin (e.g., 732 cation resin) to obtain a partially purified extract.[13]

- Filter the partially purified solution through a 0.45 µm filter.

- Adjust the pH of the sample to 3.0 with formic acid.[12]

2. HPLC Conditions:

- Column: Waters Prep Nova-Pak HR C18 reversed-phase column (e.g., 19mm x 300mm, 6 µm).[13]

- Mobile Phase: Water adjusted to pH 3.0 with formic acid.[12]

- Flow Rate: 6 mL/min.

- Detection: UV detector at 210 nm.

- Injection Volume: 1.5 mL of a 50 mg/mL solution.[12]

3. Fraction Collection and Final Processing:

- Inject the prepared sample onto the HPLC system.

- Monitor the eluate profile and collect the fraction corresponding to the L-theanine peak (typically elutes between 10.2 and 11.2 minutes under these conditions).[12]

- The collected fraction can be concentrated by evaporation under reduced pressure.[14]

- For a solid, high-purity product, the concentrated solution can be lyophilized (freeze-dried).[15]

Visualizations

Enzymatic Reaction Pathways

Caption: Enzymatic pathways for L-theanine synthesis.

General Experimental Workflow

Caption: General workflow for enzymatic synthesis and purification of L-theanine.

References

- 1. Production of L-Theanine Using Escherichia coli Whole-Cell Overexpressing γ-Glutamylmethylamide Synthetase with Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An overview of biological production of L-theanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of L-theanine in tea extracts and synthetic products using stable isotope ratio analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. L-theanine synthesis using γ-glutamyl transpeptidase from Bacillus licheniformis ER-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redesign of γ-glutamyl transpeptidase from Bacillus subtilis for high-level production of L-theanine by cavity topology engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Extraction process of L-Theanine Factory Directly Supply Top Quality [biolyphar.com]

- 15. CN102850235A - A purification process for L-theanine - Google Patents [patents.google.com]

Application Notes and Protocols for Assessing L-theanine Blood-Brain Barrier Permeability

Introduction

L-theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is recognized for its potential to promote relaxation and improve cognitive function.[1][2] Its efficacy in modulating brain activity, such as increasing alpha waves associated with a state of relaxed alertness, necessitates its ability to cross the blood-brain barrier (BBB).[1][3][4] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[5][6][7] Understanding the mechanisms and kinetics of L-theanine's passage across this barrier is crucial for researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for assessing the BBB permeability of L-theanine, focusing on in vitro, in situ, and in vivo methodologies.

L-theanine Transport Mechanism Across the BBB

Evidence indicates that L-theanine crosses the BBB not primarily through passive diffusion but via active transport mechanisms.[8] Studies have identified the L-type amino acid transporter 1 (LAT1 or SLC7A5) and LAT2 (SLC7A6) as the primary carriers responsible for ferrying L-theanine across the brain endothelial cells.[8][9] These transporters are Na+-independent and facilitate the exchange of large neutral amino acids.[5][10] The transport is bidirectional, allowing for both influx into and efflux from the brain.[10]

Methodologies for Permeability Assessment

A multi-tiered approach is often employed to evaluate BBB permeability, progressing from high-throughput in vitro screening to more complex and physiologically relevant in vivo studies.

In Vitro BBB Models

In vitro models, particularly those using Transwell systems, are invaluable for initial screening of BBB permeability. These models utilize a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane, separating a luminal (blood-side) and an abluminal (brain-side) compartment.[11][12]

Application Notes

The human cerebral microvascular endothelial cell line (hCMEC/D3) is a commonly used and well-characterized cell line for constructing in vitro BBB models.[13] Permeability is assessed using two key metrics:

-

Transendothelial Electrical Resistance (TEER): This measures the electrical resistance across the cell monolayer, indicating the tightness of the intercellular junctions. Higher TEER values correlate with greater barrier integrity.[7][13]

-

Apparent Permeability Coefficient (Papp): This is calculated by measuring the flux of a tracer molecule (e.g., sodium fluorescein or radiolabeled L-theanine) across the monolayer over time.[13]

Experimental Protocol: Transwell Permeability Assay

-

Cell Culture: Seed hCMEC/D3 cells onto collagen-coated microporous membranes of Transwell inserts. Culture the cells until a confluent monolayer is formed.

-

Barrier Integrity Confirmation: Monitor the formation of tight junctions by measuring TEER daily. Experiments should begin once TEER values stabilize at a high level.

-

Permeability Assay:

-

Replace the culture medium in both apical (upper) and basolateral (lower) chambers with Hanks' Balanced Salt Solution (HBSS).

-

Add L-theanine (at the desired concentration) and a permeability marker (e.g., 10 µg/mL Fluorescein-Na) to the apical chamber.[13]

-

At specified time points (e.g., 15, 30, 60 minutes), collect samples from the basolateral chamber.[13]

-

To maintain sink conditions, replace the collected volume with fresh HBSS.

-

-

Quantification: Analyze the concentration of the marker in the collected samples using an appropriate method (e.g., a fluorescence plate reader for Fluorescein-Na or LC-MS/MS for L-theanine).

-

Calculation: Calculate the Papp (cm/s) using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-

Data Presentation

| Model System | Treatment | TEER (% of Control) | Papp of Fluorescein-Na (cm/s) | Reference |

| hCMEC/D3 Cells | Control | 100% | Baseline | [13] |

| hCMEC/D3 Cells | Methylglyoxal (MG) | 39% | Increased | [13] |

| hCMEC/D3 Cells | L-theanine + MG | Maintained near control | Prevented Increase | [13] |

This table summarizes findings where L-theanine protected the BBB model from damage, thereby preserving barrier integrity.

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the intact microvasculature of the brain while having complete control over the composition of the perfusate.[14][15]

Application Notes

This method involves surgically isolating the cerebral circulation in an anesthetized animal (typically a rat) and replacing the blood with a controlled, artificial perfusion fluid containing the compound of interest.[15] This allows for the calculation of the unidirectional blood-to-brain transfer constant (K_in), providing precise kinetic information without the influence of systemic metabolism or plasma protein binding.

Experimental Protocol: In Situ Rat Brain Perfusion

-

Animal Preparation: Anesthetize a male Wistar rat according to approved institutional protocols.

-

Surgical Procedure:

-

Expose the common carotid artery (CCA).

-

Ligate the external carotid artery and other branches of the CCA to direct flow to the brain.

-

Insert a catheter into the CCA, pointing towards the brain.

-

-

Perfusion:

-

Begin perfusing a warmed, oxygenated physiological saline solution containing a known concentration of radiolabeled L-theanine (e.g., ³H-L-theanine) and a vascular space marker (e.g., ¹⁴C-sucrose) at a constant flow rate.

-

Perfuse for a short, defined period (e.g., 5 to 60 seconds).

-

-

Sample Collection: At the end of the perfusion period, decapitate the animal, remove the brain, and dissect the relevant brain regions.

-

Quantification:

-

Determine the amount of radioactivity in the brain tissue samples and in aliquots of the perfusion fluid using liquid scintillation counting.

-

-

Calculation:

-

Calculate the brain volume of distribution (Vd) for L-theanine.

-

The unidirectional transfer constant (K_in) is determined from the slope of the plot of brain-to-perfusate concentration ratio versus perfusion time.

-

In Vivo Studies

In vivo studies in animal models are the definitive method for confirming that a compound crosses the BBB under normal physiological conditions and for determining its pharmacokinetic profile within the brain.[7]

Application Notes

These studies typically involve administering L-theanine to animals (e.g., mice or rats) via a relevant route (e.g., oral gavage, intravenous injection) and subsequently measuring its concentration in both blood plasma and brain tissue at various time points.[16][17] The key metric derived is the brain-to-plasma concentration ratio (or brain uptake ratio), which provides a direct measure of BBB penetration.

Experimental Protocol: Mouse Pharmacokinetic Study

-

Animal Dosing: Administer L-theanine to a cohort of mice (e.g., Std-ddY male mice) orally at a specific dose (e.g., 100 mg/kg).[16][18]

-

Sample Collection: At designated time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood.[16][18]

-

Sample Processing:

-

Centrifuge blood samples to obtain plasma.

-

Homogenize the collected brain tissue.

-

-